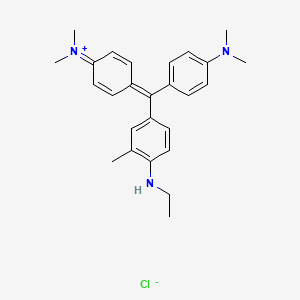
2-Tert-butylphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylphenanthrene typically involves the alkylation of phenanthrene with tert-butylating agents under Friedel-Crafts conditions. The reaction can be catalyzed by various Lewis acids such as titanium tetrachloride, ferric chloride, and aluminum chloride in the presence of nitromethane . The reaction conditions include:
Reagents: Phenanthrene, tert-butyl alcohol or tert-butyl chloride, Lewis acid catalyst.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, depending on the catalyst used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butylphenanthrene undergoes various chemical reactions, including:
Oxidation: Using tert-butyl hydroperoxide and molybdenum acetylacetonate, it can be oxidized to form quinones.
Reduction: Reduction with lithium aluminum hydride leads to the formation of dihydro derivatives.
Halogenation: Bromination with bromine in the presence of a catalyst forms dibromo derivatives.
Sulfonation: Treatment with concentrated sulfuric acid yields sulfonic acid derivatives.
Nitration: Nitration with nitric acid produces nitro derivatives.
Acylation: Acylation with acetyl chloride in the presence of aluminum chloride forms acetyl derivatives.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, molybdenum acetylacetonate.
Reduction: Lithium aluminum hydride.
Halogenation: Bromine, catalyst (e.g., iron bromide).
Sulfonation: Concentrated sulfuric acid.
Nitration: Nitric acid, sulfuric acid.
Acylation: Acetyl chloride, aluminum chloride.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, dibromo derivatives, sulfonic acids, nitro derivatives, and acetyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Tert-butylphenanthrene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Tert-butylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pathways involved include modulation of enzyme activity and alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
2-Tert-butylphenanthrene can be compared with other tert-butylated phenanthrene derivatives such as 3-tert-butylphenanthrene and 2,6-di-tert-butylphenanthrene . These compounds share similar chemical properties but differ in their reactivity and applications due to the position and number of tert-butyl groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
List of Similar Compounds
- 3-tert-butylphenanthrene
- 2,6-di-tert-butylphenanthrene
- 2,7-di-tert-butylphenanthrene
- 3,6-di-tert-butylphenanthrene
Eigenschaften
CAS-Nummer |
66553-04-6 |
|---|---|
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
2-tert-butylphenanthrene |
InChI |
InChI=1S/C18H18/c1-18(2,3)15-10-11-17-14(12-15)9-8-13-6-4-5-7-16(13)17/h4-12H,1-3H3 |
InChI-Schlüssel |
OKOZVRRHEIEQOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


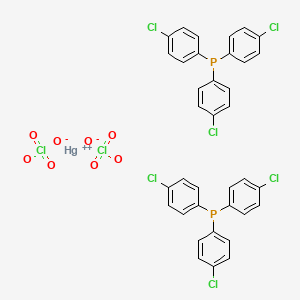
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
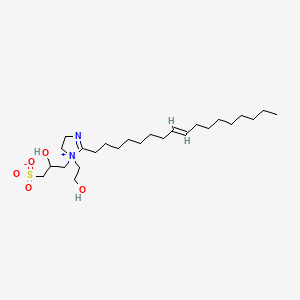
![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
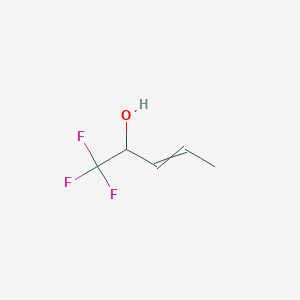

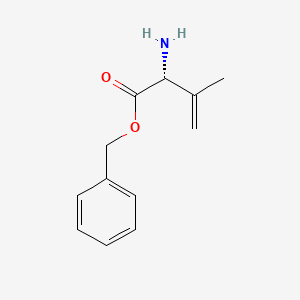

![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
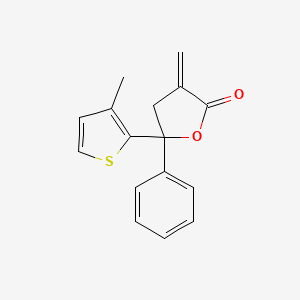
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
